

Hexamidine diisethionate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexamidine diparaben*

Cat. No.: *B1452095*

[Get Quote](#)

An In-depth Technical Guide to Hexamidine Diisethionate

Introduction

Hexamidine diisethionate is a synthetic, water-soluble cationic antimicrobial agent belonging to the aromatic diamidine family.^[1] First synthesized in 1939, it has a long history of use as an antiseptic, disinfectant, and preservative in the pharmaceutical and cosmetic industries.^[1] It is the diisethionate salt of hexamidine, a form that enhances its water solubility and stability for formulation purposes.^{[1][2]} Renowned for its broad-spectrum efficacy against a wide range of bacteria, fungi, and protozoa, hexamidine diisethionate is a versatile compound.^{[3][4][5]} Its applications range from preservatives in skincare products and cosmetics to active therapeutic agents in topical treatments for conditions such as acne, seborrheic dermatitis, and Acanthamoeba keratitis.^{[4][6][7]} This guide provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and drug development professionals.

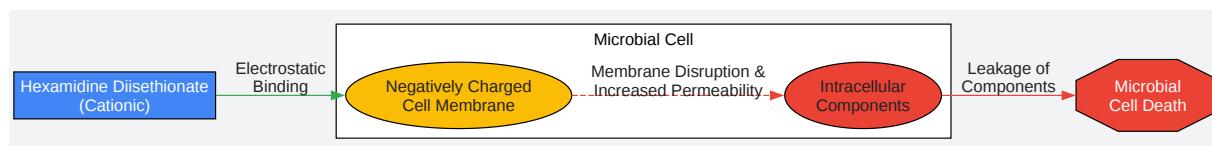
Chemical Structure and Identification

Hexamidine diisethionate is the salt formed between the hexamidine base and two molecules of isethionic acid (2-hydroxyethanesulfonic acid).^{[2][8]}

- IUPAC Name: 4-[6-(4-carbamimidoyloxy)hexoxy]benzenecarboximidamide; bis(2-hydroxyethanesulfonic acid)^[8]

- CAS Number: 659-40-5[8]
- EC Number: 211-533-5[8]
- Chemical Formula: C₂₄H₃₈N₄O₁₀S₂[8]
- SMILES: C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O.C(CS(=O)(=O)O)[8]
- InChI Key: NBVZMBLJRHUOJR-UHFFFAOYSA-N[8]

Physicochemical Properties


Hexamidine diisethionate is a white or light-yellow crystalline powder.[2][4] Its key physicochemical properties are summarized in the table below.

Property	Value	References
Molecular Weight	606.71 g/mol	[8][9]
Appearance	White to off-white crystalline powder	[2][4][10]
Melting Point	225°C or 246-247°C (decomposes)	[11][12]
Boiling Point	729°C (estimated)	[2][9]
Solubility	Sparingly soluble in water (48.2 g/L at 20°C), slightly soluble in ethanol, practically insoluble in methylene chloride.	[2][9][12]
pH	5.0 - 6.5 (in solution)	[2]
LogD (pH 7.4)	-0.74	[11]

Mechanism of Action

The precise mechanism of action for hexamidine diisethionate is not fully elucidated but is understood to be similar to that of other cationic antiseptics like quaternary ammonium compounds.^[1] Its potent antimicrobial effect is primarily attributed to its ability to disrupt microbial cell membranes.^{[4][13]}

As a cationic molecule, hexamidine diisethionate electrostatically interacts with and binds to negatively charged components on the surface of microbial cells, such as phospholipids and teichoic acids.^{[1][3]} This binding leads to the disorganization and destabilization of the cell membrane's integrity, causing increased permeability.^{[4][13]} The subsequent leakage of essential intracellular components, including ions and nucleic acids, ultimately results in the inhibition of microbial growth and cell death.^[4]

[Click to download full resolution via product page](#)

Proposed mechanism of action for Hexamidine Diisethionate.

Biological and Pharmacological Properties

Antimicrobial Activity

Hexamidine diisethionate exhibits a broad spectrum of antimicrobial activity, demonstrating both microbiostatic and microbicidal actions against a wide array of microorganisms.^[5] It is effective against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.^[5] This makes it a highly effective preservative and topical antiseptic.^{[6][13]}

Organism Type	Examples of Susceptible Species	References
Gram-positive Bacteria	Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes, Streptococcus spp., Bacillus spp.	[5][6][14]
Gram-negative Bacteria	Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp., Salmonella spp.	[4][5][14]
Fungi (Molds)	Aspergillus spp., Penicillium spp., Trichophyton spp.	[5]
Fungi (Yeasts)	Candida albicans, Malassezia furfur (Pityrosporum ovale)	[4][5][14]
Protozoa	Acanthamoeba castellanii (trophozoites and cysts)	[7][15]

Anti-inflammatory Activity

In addition to its antimicrobial effects, hexamidine diisethionate possesses anti-inflammatory properties.[16] It can help to soothe sensitive skin and alleviate irritation, redness, and swelling. This dual action is particularly beneficial in treating skin conditions like acne and seborrheic dermatitis, where both microbial overgrowth and inflammation are contributing factors.[6][17] Research suggests it may inhibit serine proteases associated with skin inflammation, potentially attenuating skin aging processes.

Activity against Acanthamoeba

Hexamidine diisethionate is notably effective against Acanthamoeba species, the causative agent of Acanthamoeba keratitis, a severe and difficult-to-treat corneal infection.[7][18] It is active against both the active (trophozoite) and dormant (cyst) stages of the protozoan, although higher concentrations are required for cysticidal activity.[7][15]

Form	Minimum Amebicidal/Cysticidal Concentration (MAC/MCC)	References
Trophozoites	7.5 µg/mL to 31.3 µg/mL	[7]
Cysts	222 µg/mL to 250 µg/mL	[7]

Applications

The broad-spectrum antimicrobial and anti-inflammatory properties of hexamidine diisethionate have led to its use in a variety of products:

- Cosmetic Preservative: Used at concentrations up to 0.1%, it prevents the growth of bacteria and fungi in skincare, hair care, and baby products, thereby extending shelf life.[\[2\]](#)[\[19\]](#)[\[20\]](#)
- Dermatological Treatments: It is an active ingredient in topical formulations for acne, rosacea, and seborrheic dermatitis due to its efficacy against *P. acnes* and *M. furfur* and its anti-inflammatory effects.[\[4\]](#)[\[5\]](#)[\[17\]](#)
- Ophthalmic Solutions: It is used in the treatment of Acanthamoeba keratitis and other ocular surface infections, often in a 0.1% solution.[\[7\]](#)[\[18\]](#) A 0.05% solution has also shown efficacy against *Staphylococcus* and *Candida* species.[\[14\]](#)
- Personal Care Products: It is incorporated into deodorants and antiseptic cleansers to control odor-causing bacteria.[\[2\]](#)[\[6\]](#)
- Wound Care: Its antiseptic properties make it suitable for use in wound dressings and antiseptic solutions to prevent infection.[\[3\]](#)[\[13\]](#)

Safety and Toxicology

Hexamidine diisethionate is generally considered safe for topical use at recommended concentrations ($\leq 0.1\%$).[\[19\]](#)[\[21\]](#) It has low dermal absorption, is not accumulated in tissues, and is rapidly excreted.[\[20\]](#)[\[21\]](#)

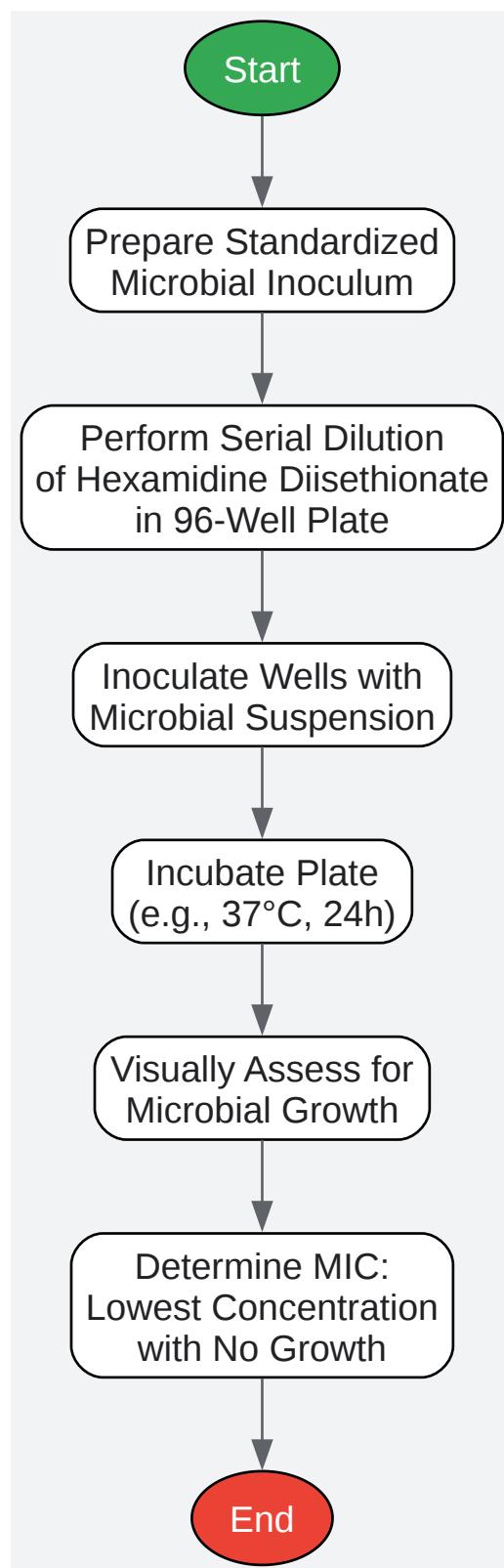
Endpoint	Species	Result	References
Acute Oral LD ₅₀	Rat	750 mg/kg	[20] [22]
Acute Oral LD ₅₀	Mouse	710 - 2500 mg/kg	[20] [22]
Acute Dermal LD ₅₀	Rat	>4000 mg/kg	[22]
Subchronic Oral Toxicity (NOEL)	Rat	50 mg/kg/day	[20] [21]
Dermal Irritation	Human	Non-irritating at 0.1%	[21]
Eye Irritation	Rabbit	Transient reactions at 0.11%; no reaction at 0.05%	[20] [21]
Skin Sensitization	Guinea Pig	Not a sensitizer	[20] [21]
Genotoxicity	In vitro	Negative	[19] [21]

While generally well-tolerated, rare cases of contact dermatitis and photosensitivity have been reported.[\[21\]](#) The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products at concentrations up to 0.1%.[\[19\]](#)

Experimental Protocols

Detailed experimental protocols are specific to each study. However, generalized methodologies for key experiments are described below.

Antimicrobial Susceptibility Testing (Broth Microdilution)


This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *S. aureus*, *C. albicans*) is prepared in a suitable broth to a specific cell density (e.g., 10^5

CFU/mL).

- Serial Dilution: Hexamidine diisethionate is serially diluted in a 96-well microtiter plate using the same broth to create a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- Assessment: The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.

[Click to download full resolution via product page](#)

Generalized workflow for an MIC determination assay.

Dermal Sensitization Study (Guinea Pig Maximization Test)

This protocol is a standard method to assess the potential of a substance to cause skin sensitization.

Methodology:

- **Induction Phase:** A group of guinea pigs is exposed to the test substance (hexamidine diisethionate). This typically involves an initial intradermal injection of the substance (with an adjuvant to enhance the immune response), followed one week later by a topical application of the substance to the same site.
- **Challenge Phase:** Two weeks after the induction phase, the animals (and a control group not previously exposed) are challenged with a topical application of hexamidine diisethionate at a non-irritating concentration on a naive skin site.
- **Assessment:** The challenge sites are observed for signs of erythema and edema at 24 and 48 hours post-application. The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred.[20][21]

Conclusion

Hexamidine diisethionate is a well-characterized cationic antiseptic with a robust safety profile and a broad spectrum of activity against clinically relevant bacteria, fungi, and protozoa. Its dual antimicrobial and anti-inflammatory properties make it a valuable ingredient in both preservative systems and active therapeutic formulations. For researchers and drug development professionals, its established efficacy, favorable physicochemical properties, and long history of use provide a solid foundation for its inclusion in new and existing topical products for dermatological, ophthalmic, and personal care applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. yihuipharm.com [yihuipharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]
- 6. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 7. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexamidine diisethionate - CD Formulation [formulationbio.com]
- 10. CAS 659-40-5: Hexamidine diisethionate | CymitQuimica [cymitquimica.com]
- 11. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexamidine diisethionate CAS#: 659-40-5 [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]
- 17. hlextract.com [hlextract.com]
- 18. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cosmeticsinfo.org [cosmeticsinfo.org]
- 20. researchgate.net [researchgate.net]

- 21. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [Hexamidine diisethionate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452095#hexamidine-diisethionate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com